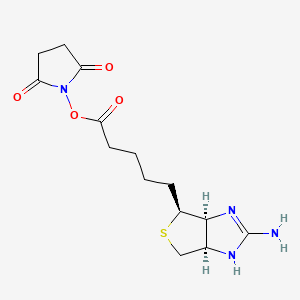
N-Hydroxysuccinimido iminobiotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxysuccinimido iminobiotinate is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. It is a derivative of N-hydroxysuccinimide, which is widely used in bioconjugation techniques. The compound is known for its reactivity and stability, making it a valuable reagent in biochemical and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Hydroxysuccinimido iminobiotinate can be synthesized through a series of chemical reactions involving N-hydroxysuccinimide and biotin derivatives. The typical synthetic route involves the activation of biotin with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the product’s consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxysuccinimido iminobiotinate undergoes various chemical reactions, including:
Substitution Reactions: It can react with primary amines to form stable amide bonds.
Hydrolysis: In the presence of water, it can hydrolyze to form N-hydroxysuccinimide and biotin derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Coupling Reagents: DCC, EDC
Solvents: DMF, DCM
Catalysts: Often, no catalyst is required, but bases like triethylamine (TEA) can be used to facilitate the reaction.
Major Products Formed
The primary products formed from reactions involving this compound are biotinylated compounds, which are widely used in bioconjugation and labeling techniques .
Aplicaciones Científicas De Investigación
N-Hydroxysuccinimido iminobiotinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for peptide synthesis and bioconjugation.
Biology: Employed in protein labeling and immobilization techniques.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of biosensors and other analytical devices.
Mecanismo De Acción
The mechanism of action of N-Hydroxysuccinimido iminobiotinate involves the formation of stable amide bonds with primary amines. This reaction is facilitated by the activation of the carboxyl group in biotin by N-hydroxysuccinimide, making it more reactive towards nucleophilic attack by amines. The molecular targets include proteins and peptides, where the compound can be used to introduce biotin labels for detection and purification purposes .
Comparación Con Compuestos Similares
Similar Compounds
- N-Hydroxysuccinimide (NHS)
- Sulfo-NHS
- Hydroxybenzotriazole (HOBt)
- 1-Hydroxy-7-azabenzotriazole (HOAt)
- Pentafluorophenol (PFP)
Uniqueness
N-Hydroxysuccinimido iminobiotinate stands out due to its dual functionality, combining the reactivity of N-hydroxysuccinimide with the biological affinity of biotin. This makes it particularly useful in applications requiring both chemical reactivity and biological specificity .
Propiedades
Número CAS |
84171-51-7 |
|---|---|
Fórmula molecular |
C14H20N4O4S |
Peso molecular |
340.40 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-[(3aS,4S,6aR)-2-amino-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C14H20N4O4S/c15-14-16-8-7-23-9(13(8)17-14)3-1-2-4-12(21)22-18-10(19)5-6-11(18)20/h8-9,13H,1-7H2,(H3,15,16,17)/t8-,9-,13-/m0/s1 |
Clave InChI |
RVNCPTOYUFIJGP-RVBZMBCESA-N |
SMILES isomérico |
C1CC(=O)N(C1=O)OC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=N3)N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCCCC2C3C(CS2)NC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















